![molecular formula C15H13N5O4S B11243626 1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11243626.png)

1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1'-[3-Methyl-6-(4-Nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5,7-diyl]diethanon ist eine komplexe heterocyclische Verbindung, die zur Klasse der Triazolothiadiazine gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in der pharmazeutischen Chemie. Das Vorhandensein sowohl von Triazol- als auch von Thiadiazinringen in seiner Struktur trägt zu seinen einzigartigen chemischen Eigenschaften und seiner Reaktivität bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,1'-[3-Methyl-6-(4-Nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5,7-diyl]diethanon beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst:

Bildung des Triazolrings: Der erste Schritt beinhaltet die Cyclisierung eines Hydrazinderivats mit einer Nitrilverbindung zur Bildung des Triazolrings.

Einführung des Thiadiazinrings: Das Triazol-Zwischenprodukt wird dann unter sauren oder basischen Bedingungen mit einer Thiocarbonylverbindung umgesetzt, um den Thiadiazinring zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit beinhalten. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungstechniken wie Umkristallisation und Chromatographie.

Chemische Reaktionsanalyse

Reaktionstypen

1,1'-[3-Methyl-6-(4-Nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5,7-diyl]diethanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Triazol- und Thiadiazinringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C), Natriumborhydrid (NaBH₄).

Substitution: Halogenierungsmittel (z. B. N-Bromsuccinimid), Nucleophile (z. B. Amine, Thiole).

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung verschiedener substituierter Triazolothiadiazine.

Wissenschaftliche Forschungsanwendungen

1,1'-[3-Methyl-6-(4-Nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5,7-diyl]diethanon hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Auf seine potenziellen antimikrobiellen, antimykotischen und antiviralen Aktivitäten untersucht.

Medizin: Als potenzieller Antikrebswirkstoff untersucht, da er in der Lage ist, mit DNA zu interagieren und die Zellproliferation zu hemmen.

Industrie: In der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1,1'-[3-Methyl-6-(4-Nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5,7-diyl]diethanon beinhaltet seine Interaktion mit verschiedenen molekularen Zielen:

DNA-Interkalation: Die Verbindung kann sich in DNA interkalieren, ihre Struktur und Funktion stören und so zu einer Hemmung der DNA-Replikation und -Transkription führen.

Enzymhemmung: Es kann Enzyme hemmen, die an Zellproliferation und Überleben beteiligt sind, wie z. B. Topoisomerasen und Kinasen.

Erzeugung reaktiver Sauerstoffspezies (ROS): Die Verbindung kann die Produktion von ROS induzieren, was zu oxidativem Stress und Zelltod führt.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole and thiadiazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted triazolothiadiazines.

Wissenschaftliche Forschungsanwendungen

1,1’-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1,1’-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with various molecular targets:

DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription.

Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.

Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolderivate: Bekannt für ihre antimykotischen und krebshemmenden Aktivitäten.

Thiadiazinderivate: Auf ihre antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Triazolothiadiazinderivate: Zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimikrobielle, krebshemmende und antivirale Wirkungen.

Einzigartigkeit

1,1'-[3-Methyl-6-(4-Nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5,7-diyl]diethanon ist einzigartig aufgrund des Vorhandenseins sowohl von Triazol- als auch von Thiadiazinringen, die eine Kombination aus chemischer Reaktivität und biologischer Aktivität verleihen, die in anderen Verbindungen nicht üblich ist. Seine spezifische Substitutionsmuster (Methyl- und Nitrophenylgruppen) verstärkt sein Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

Molekularformel |

C15H13N5O4S |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

1-[5-acetyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |

InChI |

InChI=1S/C15H13N5O4S/c1-8(21)14-13(11-4-6-12(7-5-11)20(23)24)19(10(3)22)18-9(2)16-17-15(18)25-14/h4-7H,1-3H3 |

InChI-Schlüssel |

CPQMYJCKVAGECP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11243549.png)

![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11243554.png)

![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11243559.png)

![4-chloro-N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11243578.png)

![1,1'-[6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11243585.png)

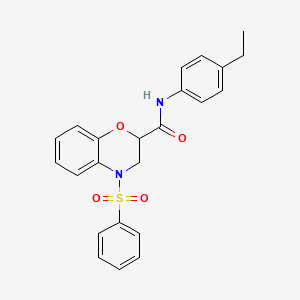

![N-(3-chloro-4-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11243589.png)

![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11243592.png)

![4-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11243605.png)

![N-(4-Methoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11243611.png)

![N-[3-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11243617.png)

![N-(4-acetylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11243622.png)